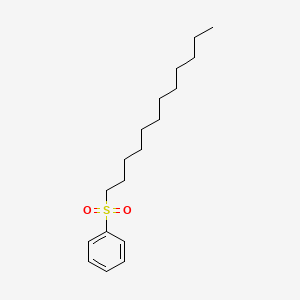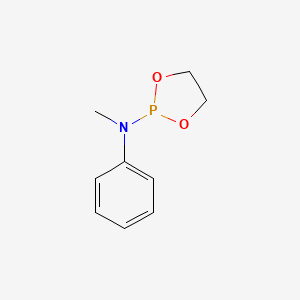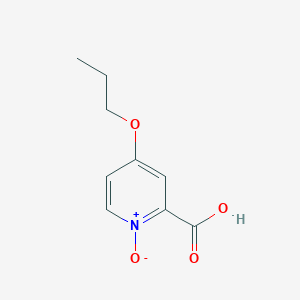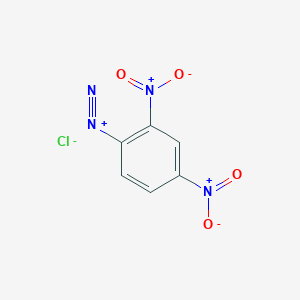
2,4-Dinitrobenzene-1-diazonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinitrobenzene-1-diazonium chloride is an aromatic diazonium compound characterized by the presence of two nitro groups at the 2 and 4 positions on the benzene ring and a diazonium group at the 1 position. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds.
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dinitrobenzene-1-diazonium chloride is typically synthesized from 2,4-dinitroaniline. The process involves the diazotization of 2,4-dinitroaniline using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt .
Industrial Production Methods
In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to ensure the stability of the diazonium compound, which can decompose at higher temperatures.
化学反応の分析
Types of Reactions
2,4-Dinitrobenzene-1-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Coupling Reactions: It reacts with phenols, amines, and other aromatic compounds to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and alkoxides.
Coupling Reactions: These reactions often occur in aqueous or mildly acidic conditions, with the elimination of a molecule of hydrochloric acid.
Major Products Formed
Azo Dyes: Formed by coupling reactions with phenols and amines.
Substituted Aromatic Compounds: Formed by nucleophilic substitution reactions.
科学的研究の応用
2,4-Dinitrobenzene-1-diazonium chloride has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important in textile and printing industries.
Biology: Employed in the labeling of proteins and peptides for analytical purposes.
Medicine: Investigated for its potential use in drug development and as a reagent in biochemical assays.
Industry: Utilized in the manufacture of dyes, pigments, and other aromatic compounds.
作用機序
The mechanism of action of 2,4-Dinitrobenzene-1-diazonium chloride primarily involves its reactivity as a diazonium compound:
Nucleophilic Aromatic Substitution: The diazonium group is replaced by a nucleophile, forming a new aromatic compound.
Coupling Reactions: The diazonium group reacts with electron-rich aromatic compounds to form azo bonds, resulting in the formation of azo dyes.
類似化合物との比較
Similar Compounds
1-Chloro-2,4-dinitrobenzene: Similar in structure but contains a chlorine atom instead of a diazonium group.
2,4-Dinitroaniline: Precursor to 2,4-dinitrobenzene-1-diazonium chloride, containing an amino group instead of a diazonium group.
Uniqueness
This compound is unique due to its high reactivity and versatility in forming various aromatic compounds through substitution and coupling reactions. Its diazonium group makes it a valuable intermediate in organic synthesis, particularly in the production of azo dyes.
特性
CAS番号 |
77232-70-3 |
|---|---|
分子式 |
C6H3ClN4O4 |
分子量 |
230.56 g/mol |
IUPAC名 |
2,4-dinitrobenzenediazonium;chloride |
InChI |
InChI=1S/C6H3N4O4.ClH/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;/h1-3H;1H/q+1;/p-1 |
InChIキー |
WDUWMMQCLJVHMV-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]#N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


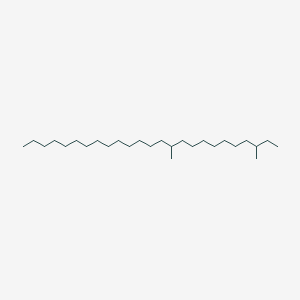
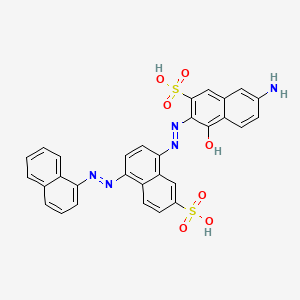
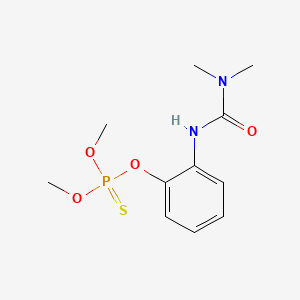
![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine](/img/structure/B14452618.png)

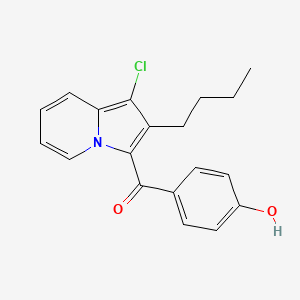
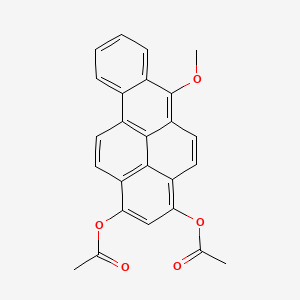
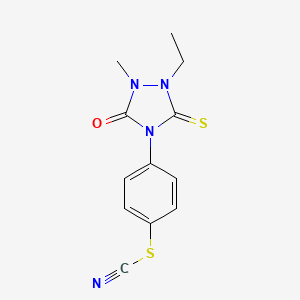
![4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14452640.png)
![Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14452644.png)
